4-(Ethylsulfanyl)-2-(3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)butanoic acid
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Overview
Description
4-(Ethylsulfanyl)-2-(3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)butanoic acid is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-2-(3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)butanoic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Furo[3,2-G]chromen Core: This step involves cyclization reactions starting from appropriate precursors such as substituted phenols and aldehydes under acidic or basic conditions.
Introduction of the Tetramethyl Groups: Methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Propanamido Group: Amidation reactions using propanoic acid derivatives and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the Ethylsulfanyl Group: Thiolation reactions using ethyl thiol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the furo[3,2-G]chromen ring, potentially converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where leaving groups are present.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(Ethylsulfanyl)-2-(3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)butanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications. The presence of the furo[3,2-G]chromen core, known for its pharmacological properties, could make it useful in developing new medications.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)-2-(3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)butanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furo[3,2-G]chromen core could engage in π-π interactions or hydrogen bonding with biological macromolecules, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfanyl)-2-(3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)butanoic acid
- 4-(Ethylsulfanyl)-2-(3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)pentanoic acid
Uniqueness
Compared to similar compounds, 4-(Ethylsulfanyl)-2-(3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamido)butanoic acid is unique due to the specific positioning and combination of its functional groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H29NO6S |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(2R)-4-ethylsulfanyl-2-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C24H29NO6S/c1-6-32-10-9-19(23(27)28)25-20(26)8-7-16-13(3)18-11-17-12(2)15(5)30-21(17)14(4)22(18)31-24(16)29/h11,19H,6-10H2,1-5H3,(H,25,26)(H,27,28)/t19-/m1/s1 |
InChI Key |
BJESXFVKYMLCTH-LJQANCHMSA-N |
Isomeric SMILES |
CCSCC[C@H](C(=O)O)NC(=O)CCC1=C(C2=C(C(=C3C(=C2)C(=C(O3)C)C)C)OC1=O)C |
Canonical SMILES |
CCSCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C(=C3C(=C2)C(=C(O3)C)C)C)OC1=O)C |
Origin of Product |
United States |
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